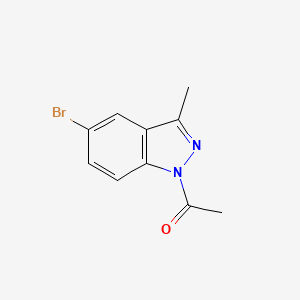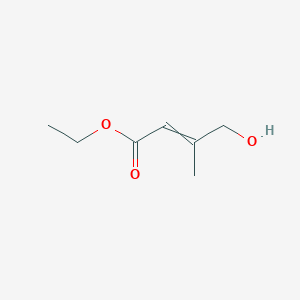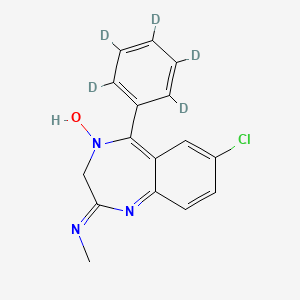
Piperacillin methyl ester
概要
説明
Piperacillin methyl ester is a chemical compound with the molecular formula C24H29N5O7S. It is a derivative of piperacillin, a broad-spectrum β-lactam antibiotic of the ureidopenicillin class. This compound is primarily used as an intermediate in the synthesis of piperacillin and other related compounds .
作用機序
Target of Action
Piperacillin, the parent compound of Piperacillin Methyl Ester, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the disruption of bacterial cell wall structure .
Mode of Action
Piperacillin inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Piperacillin is the synthesis of the bacterial cell wall . By inhibiting PBPs, Piperacillin prevents the cross-linking of peptidoglycan chains, which are essential for providing strength and rigidity to the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
Piperacillin, when administered intravenously or intramuscularly, exhibits a bioavailability of nearly 100% . Approximately 20% of Piperacillin is excreted in bile, and 80% is excreted unchanged in urine . These ADME properties influence the drug’s bioavailability and therapeutic efficacy.
Result of Action
The primary molecular effect of Piperacillin’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, effectively treating the infection . It’s important to note that piperacillin’s effectiveness can be compromised by bacterial resistance mechanisms, such as the production of β-lactamase enzymes .
Action Environment
The action, efficacy, and stability of Piperacillin can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes in the bacterial environment can degrade Piperacillin, reducing its effectiveness . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of Piperacillin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperacillin methyl ester typically involves the esterification of piperacillin. One common method is the reaction of piperacillin with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is monitored using various analytical techniques to ensure the desired product is obtained .
化学反応の分析
Types of Reactions
Piperacillin methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form piperacillin and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.
Substitution: Various substitution reactions can occur at the β-lactam ring or the side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Piperacillin and methanol.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Piperacillin methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of piperacillin and other β-lactam antibiotics.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: Investigated for its potential use in developing new antibiotics and improving the efficacy of existing ones.
Industry: Used in the production of piperacillin and related compounds for pharmaceutical applications.
類似化合物との比較
Similar Compounds
Piperacillin: The parent compound of piperacillin methyl ester, used as a broad-spectrum antibiotic.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin to enhance its efficacy.
Sulbactam: Another β-lactamase inhibitor used in combination with β-lactam antibiotics.
Uniqueness
This compound is unique due to its role as an intermediate in the synthesis of piperacillin. Its ester group allows for further chemical modifications, making it a valuable compound in the development of new antibiotics and improving existing ones .
特性
IUPAC Name |
methyl (2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O7S/c1-5-27-11-12-28(20(33)19(27)32)23(35)26-14(13-9-7-6-8-10-13)17(30)25-15-18(31)29-16(22(34)36-4)24(2,3)37-21(15)29/h6-10,14-16,21H,5,11-12H2,1-4H3,(H,25,30)(H,26,35)/t14-,15-,16+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTASCUGZCLLOG-YUWJWYLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65700-41-6 | |
| Record name | Piperacillin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065700416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERACILLIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR3XH2Q8TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)
![4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329974.png)
![2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B3329980.png)

![Thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329993.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3330007.png)

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)



